(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3-phenylpropanoic acid
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Overview
Description
“®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3-phenylpropanoic acid” is a chemical compound. It has a molecular weight of 353.42 . The compound is stored in a dry environment at 2-8°C .
Molecular Structure Analysis
The InChI code for this compound is 1S/C21H23NO4/c1-3-8-19(20(23)24)22(2)21(25)26-13-18-16-11-6-4-9-14(16)15-10-5-7-12-17(15)18/h4-7,9-12,18-19H,3,8,13H2,1-2H3,(H,23,24)/t19-/m1/s1 . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density are not available in the current data.Scientific Research Applications
Peptide Synthesis
- Field : Biochemistry
- Application Summary : Fluoren-9-ylmethoxy)carbonyl (Fmoc) amino acid azides are used in the synthesis of peptides .
- Methods of Application : The synthesis of Fmoc amino acid azides starts from the corresponding protected amino acid and sodium azide (NaN3) by the mixed anhydride method using isobutoxycarbonyl chloride (IBC-Cl) or by the acid chloride method .
- Results : The Fmoc amino acid azides are isolated as crystalline solids. They are stable at room temperature, with a long shelf-life, and are useful as coupling agents in peptide synthesis .
HPLC Analysis
- Field : Analytical Chemistry
- Application Summary : 9-Fluorenylmethyl chloroformate, a similar compound, is used for derivatizing amino acids for High-Performance Liquid Chromatography (HPLC) analysis .
- Methods of Application : The specific methods of application are not detailed in the source, but typically involve reacting the amino acids with the reagent prior to analysis .
- Results : The derivatization enhances the detection and resolution of the amino acids in the HPLC system .
Synthesis of Peptides
- Field : Organic Chemistry
- Application Summary : The compound is similar to Fluoren-9-ylmethoxy)carbonyl (Fmoc) amino acid azides, which are used in the synthesis of peptides .
- Methods of Application : The synthesis of Fmoc amino acid azides starts from the corresponding protected amino acid and sodium azide (NaN3) by the mixed anhydride method using isobutoxycarbonyl chloride (IBC-Cl) or by the acid chloride method .
- Results : The Fmoc amino acid azides are isolated as crystalline solids. They are stable at room temperature, with a long shelf-life, and are useful as coupling agents in peptide synthesis .
HPLC Analysis
- Field : Analytical Chemistry
- Application Summary : 9-Fluorenylmethyl chloroformate, a similar compound, is used for derivatizing amino acids for High-Performance Liquid Chromatography (HPLC) analysis .
- Methods of Application : The specific methods of application are not detailed in the source, but typically involve reacting the amino acids with the reagent prior to analysis .
- Results : The derivatization enhances the detection and resolution of the amino acids in the HPLC system .
Synthesis of Peptides
- Field : Organic Chemistry
- Application Summary : The compound is similar to Fluoren-9-ylmethoxy)carbonyl (Fmoc) amino acid azides, which are used in the synthesis of peptides .
- Methods of Application : The synthesis of Fmoc amino acid azides starts from the corresponding protected amino acid and sodium azide (NaN3) by the mixed anhydride method using isobutoxycarbonyl chloride (IBC-Cl) or by the acid chloride method .
- Results : The Fmoc amino acid azides are isolated as crystalline solids. They are stable at room temperature, with a long shelf-life, and are useful as coupling agents in peptide synthesis .
HPLC Analysis
- Field : Analytical Chemistry
- Application Summary : 9-Fluorenylmethyl chloroformate, a similar compound, is used for derivatizing amino acids for High-Performance Liquid Chromatography (HPLC) analysis .
- Methods of Application : The specific methods of application are not detailed in the source, but typically involve reacting the amino acids with the reagent prior to analysis .
- Results : The derivatization enhances the detection and resolution of the amino acids in the HPLC system .
Safety And Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and if swallowed, calling a poison center or doctor if you feel unwell .
properties
IUPAC Name |
(2R)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-phenylpropanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO4/c1-26(23(24(27)28)15-17-9-3-2-4-10-17)25(29)30-16-22-20-13-7-5-11-18(20)19-12-6-8-14-21(19)22/h2-14,22-23H,15-16H2,1H3,(H,27,28)/t23-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBROUWPNYVBLFO-HSZRJFAPSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(CC1=CC=CC=C1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN([C@H](CC1=CC=CC=C1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3-phenylpropanoic acid | |
CAS RN |
138775-05-0 |
Source
|
Record name | (2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-3-phenylpropanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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